Sodium 3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

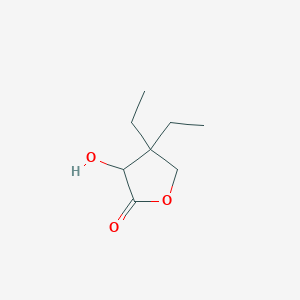

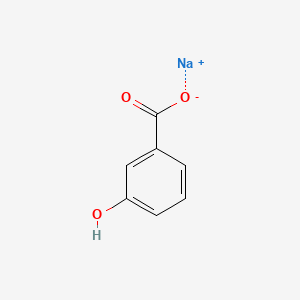

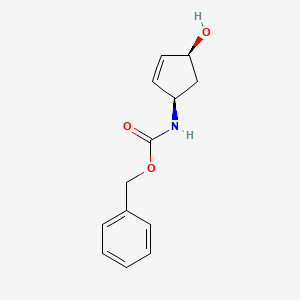

Sodium 3-hydroxybenzoate, also known as 3-Hydroxybenzoic acid monosodium salt , is a chemical compound with the molecular formula C7H5NaO3 . It has an average mass of 160.103 Da and a monoisotopic mass of 160.013641 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group and a carboxylate group . The sodium ion is likely associated with the carboxylate group, forming an ionic bond .Physical and Chemical Properties Analysis

This compound appears as a white to light yellow to light red powder to crystal . It has a molecular weight of 160.1 . It is soluble in water .Applications De Recherche Scientifique

1. Preservative in Pharmaceutical and Cosmetic Products

Sodium 3-hydroxybenzoate, a derivative of methyl hydroxybenzoate, is widely used as a preservative in pharmaceutical and cosmetic products. Its efficacy in preventing spoilage and maintaining product stability is well-documented, particularly in creams, emulsions, lotions, and ophthalmic solutions (Nathan & Sears, 1961). It is also included in liquid pharmaceutical preparations for its preservative qualities, ensuring product safety and longevity (Boukarim et al., 2009).

2. Role in Analytical Chemistry

This compound plays a critical role in analytical chemistry, particularly in spectrophotometric methods. It is used in the determination of nitrate in various samples, including water, resin, and soil extracts. The chemical acts as a key reactant in colorimetric methods that measure nitrate levels, demonstrating its utility in environmental and agricultural research (Yang et al., 1998).

3. Study of Electrolyte Solutions

Research on the conductive properties of electrolyte solutions often involves sodium salts of hydroxybenzoic acids, including this compound. These studies contribute to a better understanding of the ionic conductivity and hydrodynamic radius of various anions, which has implications in fields such as electrochemistry and materials science (Stanczyk et al., 2019).

4. Investigation of Micelle Formation

This compound is instrumental in studies examining the behavior of micelles in solutions. This research is crucial for understanding the interactions of various compounds in solutions, which has applications in fields ranging from pharmaceuticals to materials science (Šarac et al., 2013).

5. Use in Electrochemical Applications

The compound has shown potential in electrochemical applications, such as acting as a corrosion inhibitor for stainless steel in specific environments. This property is significant for developing more efficient and environmentally friendly corrosion prevention methods (Narváez et al., 2005).

6. Impact on Plant Physiology

Studies have explored the effects of this compound on plant physiology,particularly under stress conditions. For instance, its impact on the efficiency of the photosynthetic apparatus in plants under salt stress has been investigated, highlighting its potential role in agricultural science and plant biology (Mikiciuk et al., 2017).

Safety and Hazards

Propriétés

Numéro CAS |

22207-58-5 |

|---|---|

Formule moléculaire |

C7H6NaO3 |

Poids moléculaire |

161.11 g/mol |

Nom IUPAC |

sodium;3-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

DXIWTHPMLLOENS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC(=C1)O)C(=O)O.[Na] |

Numéros CAS associés |

22207-58-5 7720-19-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

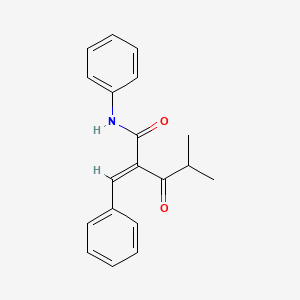

![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)